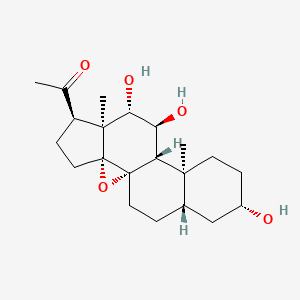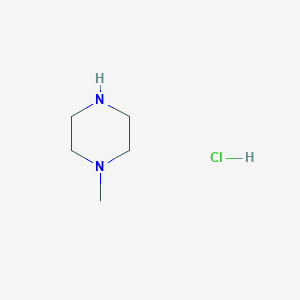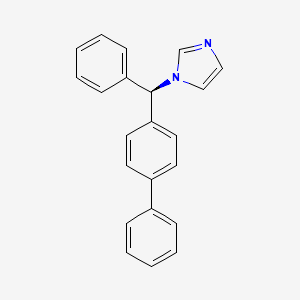
(R)-Bifonazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-bifonazole is a 1-[biphenyl-4-yl(phenyl)methyl]imidazole that is the R-enantiomer of bifonazole. It is an enantiomer of a (S)-bifonazole.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Bifonazole demonstrates a broad spectrum of activity against dermatophytes, yeasts, molds, and some Gram-positive bacteria. It has been shown to be effective in treating superficial fungal infections like dermatophytoses, cutaneous candidiasis, and pityriasis versicolor. Comparative studies have found it to be as effective as other imidazole antifungal drugs such as clotrimazole and econazole (Lackner & Clissold, 1989).
In Vitro and In Vivo Efficacy : In vitro studies show that bifonazole has a fungicidal effect on dermatophytes and a maximal effect on Torulopsis glabrata. In vivo, it has demonstrated high efficacy in treating guinea pig trichophytosis, attributed to its fungicidal effects and retention in the skin (Plempel, Regel & Büchel, 1983).
Effects on Hepatic Peroxisomes : Bifonazole induces peroxisome proliferation in rodent liver, increasing activities of carnitine acyltransferase, carnitine palmitoyltransferase, and the peroxisomal β-oxidation system, which is an interesting observation for its potential biochemical effects (Horie, Fukumori & Suga, 1991).
Effect on Fungal Cells : Studies on the ultrastructure of fungus-infected human toenails treated with bifonazole/urea ointment showed that the drug effectively penetrates the nail plate and impacts fungal cells, which is significant for onychomycosis treatment (Fritsch, Stettendorf & Hegemann, 1992).
Cancer Cell Physiology : Bifonazole impacts cytosolic free Ca2+ concentrations in PC3 human prostate cancer cells, inducing Ca2+ rises and cell death. This suggests a potential application in cancer research, although further investigation is needed (Cheng et al., 2014).
Antifungal Mechanism in Candida Albicans : Bifonazole affects the ability of Candida albicans to damage vaginal epithelial cells, indicating its potential in treating mucosal infections (Waechtler, Wilson & Hube, 2011).
Application in Dermatology : Bifonazole has been studied for its use in treating conditions like seborrheic dermatitis, sebopsoriasis, and scalp seborrhea, showing improvement in these skin conditions (Aricó et al., 1993; Döring, 1984; Zeharia, Mimouni & Fogel, 2010).
Interaction with Polymers : Bifonazole's crystal growth rates are influenced by different polymers, which is significant for its formulation in pharmaceutical applications (Kestur, Eerdenbrugh & Taylor, 2011).
Solid Lipid Nanoparticle Development : Solid lipid nanoparticles of bifonazole have been developed for topical delivery, showing potential for sustained release and effectiveness in fungal infection treatment (Botre & Maniyar, 2020).
Anti-inflammatory Effects : Investigations into bifonazole's anti-inflammatory properties have shown it to modulate leukotriene metabolism, which could be important for its anti-inflammatory potency (Petri, Tronnier & Haas, 1986; Bremm & Plempel, 1991).
Eigenschaften
CAS-Nummer |
91487-85-3 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-[(R)-phenyl-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1 |
InChI-Schlüssel |
OCAPBUJLXMYKEJ-JOCHJYFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C3=CC=CC=C3)N4C=CN=C4 |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



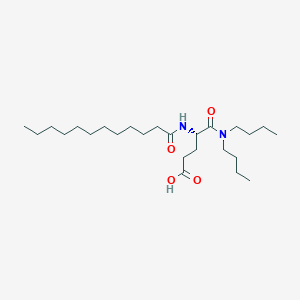



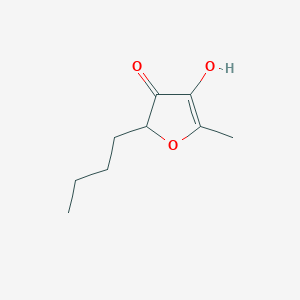
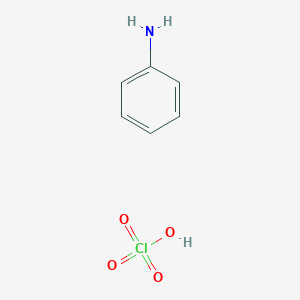
![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
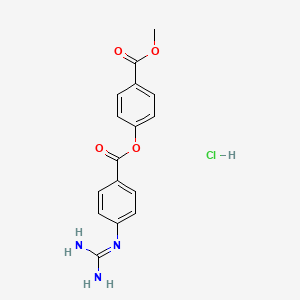
![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)


![({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)
